4-(2,4-Difluorophenyl)butanal
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Overview
Description
4-(2,4-Difluorophenyl)butanal is an organic compound with the molecular formula C10H10F2O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a butyl chain, which is further substituted with a 2,4-difluorophenyl group. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)butanal typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and butanal.
Grignard Reaction: The 2,4-difluorobenzene is first converted into a Grignard reagent by reacting it with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with butanal under controlled conditions to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Catalytic Hydrogenation: Using a palladium or platinum catalyst to facilitate the addition of hydrogen to the precursor compounds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: 4-(2,4-Difluorophenyl)butanoic acid
Reduction: 4-(2,4-Difluorophenyl)butanol
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
4-(2,4-Difluorophenyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)butanal involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Redox Reactions: The aldehyde group can participate in redox reactions, influencing cellular oxidative stress and redox balance.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Difluorophenyl)butanol: The reduced form of 4-(2,4-Difluorophenyl)butanal.
4-(2,4-Difluorophenyl)butanoic acid: The oxidized form of this compound.
2,4-Difluorobenzaldehyde: A related compound with a similar phenyl substitution pattern but different chain length.
Uniqueness
This compound is unique due to its specific combination of a butyl chain and a 2,4-difluorophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H10F2O |
---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)butanal |
InChI |
InChI=1S/C10H10F2O/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-7H,1-3H2 |
InChI Key |
FOLQVZDMTAUIQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCCC=O |
Origin of Product |
United States |
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